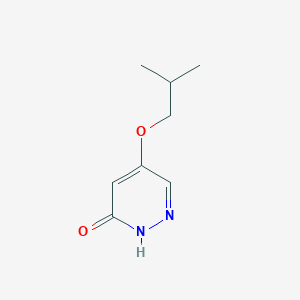
5-isobutoxypyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-isobutoxypyridazin-3(2H)-one is an organic compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This compound is characterized by the presence of an isobutoxy group attached to the pyridazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-isobutoxypyridazin-3(2H)-one typically involves the reaction of pyridazine derivatives with isobutyl alcohol under specific conditions. A common method includes:
Starting Materials: Pyridazine, isobutyl alcohol, and a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or ethanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include:
Raw Material Handling: Efficient handling and storage of pyridazine and isobutyl alcohol.
Reaction Control: Precise control of reaction temperature, pressure, and catalyst concentration.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-isobutoxypyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Pyridazine oxides.
Reduction: Reduced pyridazine derivatives.
Substitution: Substituted pyridazine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways involving pyridazine derivatives.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-isobutoxypyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to exert its biological effects.
Affect Cellular Processes: Influence cellular processes such as signal transduction, gene expression, or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the isobutoxy group.
5-methoxypyridazin-3(2H)-one: A similar compound with a methoxy group instead of an isobutoxy group.
5-ethoxypyridazin-3(2H)-one: A compound with an ethoxy group in place of the isobutoxy group.
Uniqueness
5-isobutoxypyridazin-3(2H)-one is unique due to the presence of the isobutoxy group, which may impart specific chemical and biological properties
Eigenschaften
CAS-Nummer |
1346697-73-1 |
|---|---|
Molekularformel |
C8H12N2O2 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
4-(2-methylpropoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)5-12-7-3-8(11)10-9-4-7/h3-4,6H,5H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
VSGDAANVPUGJER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC(=O)NN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


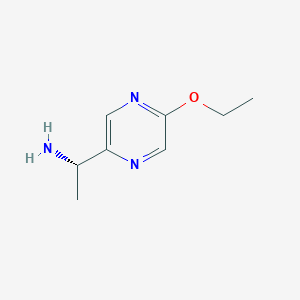


![[1,2,4]Triazolo[4,3-A]quinazoline](/img/structure/B15071498.png)
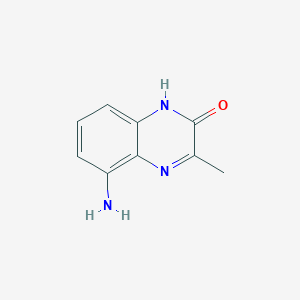
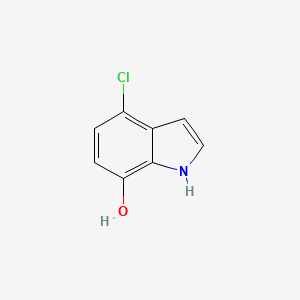
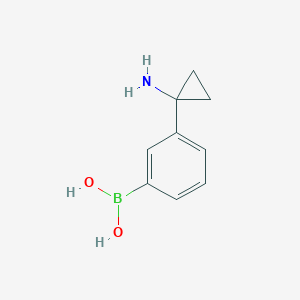
![4H-Naphtho[2,3-d]imidazole](/img/structure/B15071518.png)

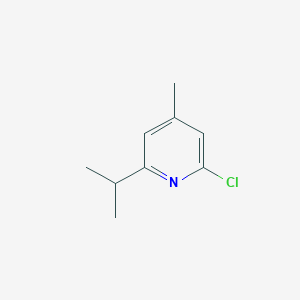
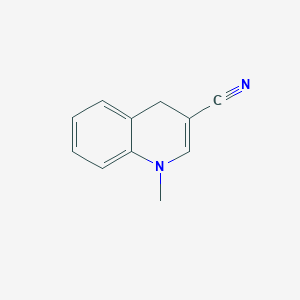
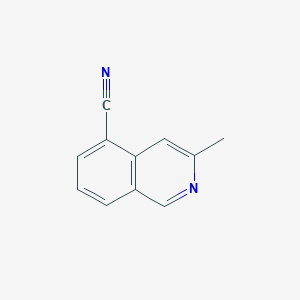
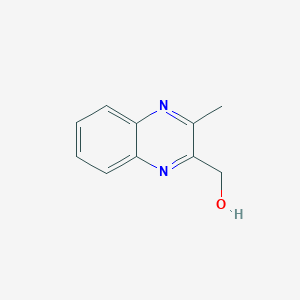
![5,8-Diazaspiro[3.5]nonan-7-one hydrochloride](/img/structure/B15071559.png)
